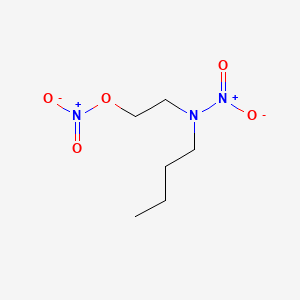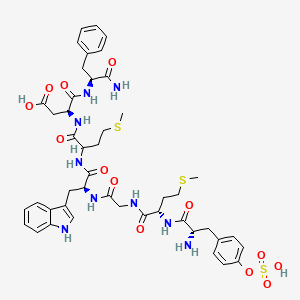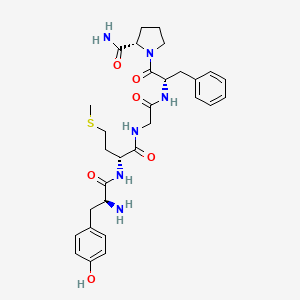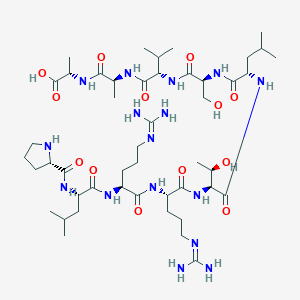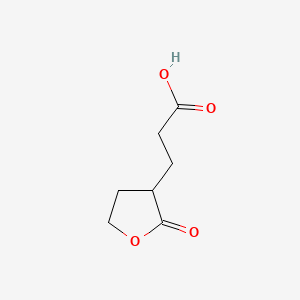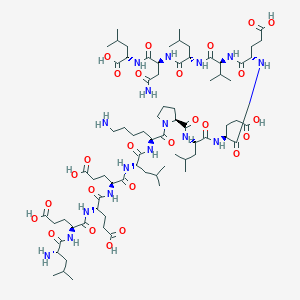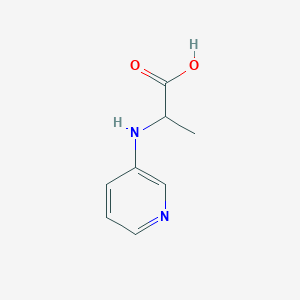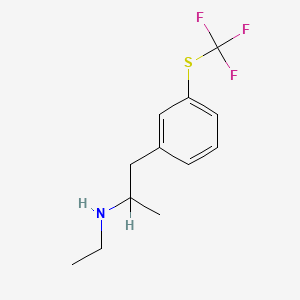
Tiflorex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiflorex, also known as flutiorex, is a stimulant amphetamine that was initially developed as an appetite suppressant in the 1970s. It is structurally related to fenfluramine and 4-MTA. Despite its potential, the development of this compound was eventually abandoned. The compound is known for its ability to suppress appetite and has been studied for its effects on the central nervous system .
Preparation Methods
The synthesis of Tiflorex involves several steps:
Rosenmund Reduction: The process begins with the reduction of 3-(trifluoromethylthio)benzoyl chloride to 3-(trifluoromethylthio)benzaldehyde.
Henry Reaction: This intermediate undergoes a Henry reaction with nitroethane to form 1-(2-nitroprop-1-en-1-yl)-3-(trifluoromethylsulfanyl)benzene.
FGI (Functional Group Interconversion): Using an iron catalyst in concentrated hydrochloric acid, the compound is converted into 1-(3’-trifluoromethylthiophenyl)-2-propanone.
Reductive Amination: The final step involves reductive amination with ethylamine and formic acid as the reductant, resulting in the formation of this compound.
Chemical Reactions Analysis
Tiflorex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: this compound can undergo substitution reactions, particularly involving the trifluoromethylthio group.
Common Reagents and Conditions: Reagents such as iron catalysts, hydrochloric acid, and formic acid are commonly used in these reactions.
Major Products: The major products formed from these reactions include norflutiorex and other derivatives.
Scientific Research Applications
Tiflorex has been studied for various scientific research applications:
Chemistry: It is used in the study of trifluoromethylthiolation reactions and their applications in organic synthesis.
Biology: this compound has been investigated for its effects on appetite suppression and its potential use in treating obesity.
Medicine: The compound’s stimulant properties have been explored for potential therapeutic applications in conditions such as attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
The exact mechanism of action of Tiflorex has not been extensively studied. it is believed to act as a selective serotonin releasing agent and 5-HT2 receptor agonist, similar to related compounds such as fenfluramine and norfenfluramine. These actions result in appetite suppression and other central nervous system effects .
Comparison with Similar Compounds
Tiflorex is structurally related to several other compounds, including:
Fenfluramine: Known for its appetite suppressant properties, fenfluramine acts as a serotonin releasing agent.
Norfenfluramine: A metabolite of fenfluramine, it also acts on serotonin receptors.
4-MTA: Another stimulant amphetamine with similar effects on the central nervous system.
Properties
CAS No. |
53993-67-2 |
|---|---|
Molecular Formula |
C12H16F3NS |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C12H16F3NS/c1-3-16-9(2)7-10-5-4-6-11(8-10)17-12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3 |
InChI Key |
HNONSDNCRNUTCT-UHFFFAOYSA-N |
SMILES |
CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |
Key on ui other cas no. |
59173-25-0 |
Synonyms |
flutiorex flutiorex hydrochloride, (+-)-isomer flutiorex, (+)-isomer flutiorex, (-)-isomer SL 72340 tiflorex |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


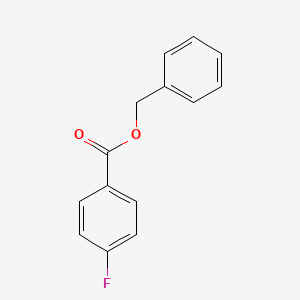
![1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B1620085.png)
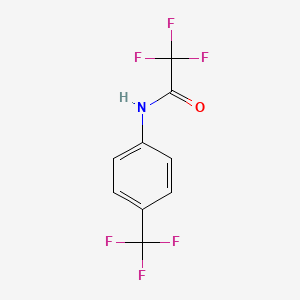
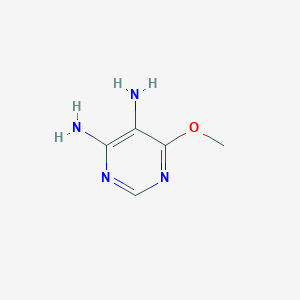
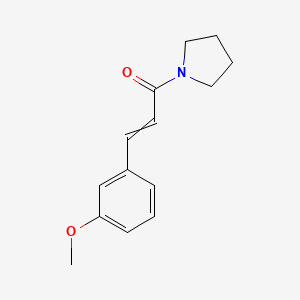

![2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1620094.png)
